molecular formula C25H20O9 B1239555 Hydnocarpin CAS No. 51419-48-8

Hydnocarpin

Cat. No.: B1239555
CAS No.: 51419-48-8
M. Wt: 464.4 g/mol
InChI Key: NMICSFNNFDNGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydnocarpin is a natural product found in Lonicera japonica and Verbascum sinaiticum with data available.

Biochemical Analysis

Biochemical Properties

Hydnocarpin plays a significant role in various biochemical reactions. It exhibits moderate cytotoxicity against cancer cells and potentiates the anticancer activity of other compounds such as vincristine . This compound interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been reported to enhance the antimicrobial activity of norfloxacin by inhibiting efflux pumps in bacterial cells . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

This compound influences various cellular processes and functions. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . It affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to efflux pump proteins in bacterial cells, inhibiting their function and enhancing the efficacy of antimicrobial agents . In cancer cells, this compound interacts with signaling molecules, leading to the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, this compound modulates gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound maintains its anticancer and antimicrobial properties, although its potency may diminish with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to its overall pharmacokinetic profile and therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization of this compound within cells is influenced by its interaction with cellular transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These modifications and interactions contribute to this compound’s overall biological activity .

Properties

IUPAC Name

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMICSFNNFDNGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965736
Record name 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51419-48-8
Record name Hydnocarpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051419488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydnocarpin
Reactant of Route 2
Hydnocarpin
Reactant of Route 3
Hydnocarpin
Reactant of Route 4
Hydnocarpin
Reactant of Route 5
Reactant of Route 5
Hydnocarpin
Reactant of Route 6
Reactant of Route 6
Hydnocarpin
Customer
Q & A

Q1: How does hydnocarpin exert its anti-cancer effects?

A1: Research suggests several mechanisms contribute to this compound's anti-cancer activity:

  • Inhibition of Wnt/β-catenin signaling: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, crucial for cell proliferation and often dysregulated in cancer. [, ] It achieves this by increasing axin protein levels, a negative regulator of β-catenin. This leads to increased β-catenin destruction complex formation and phosphorylation, ultimately suppressing the pathway's oncogenic activity. []
  • Induction of autophagy-dependent ferroptosis: In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound induced both autophagy and ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Inhibiting autophagy partially rescued the cells from this compound-induced apoptosis, suggesting autophagy enhances the compound's efficacy. []
  • CNOT4-mediated ubiquitination and degradation of YAP: this compound was found to inhibit the malignant progression of triple-negative breast cancer by promoting the ubiquitination and degradation of Yes-associated protein (YAP). [] This process is mediated by the E3 ubiquitin ligase Ccr4-not transcription complex subunit 4 (CNOT4) and leads to the suppression of YAP target genes involved in cell proliferation and metastasis. []

Q2: Does this compound affect glucose metabolism?

A: this compound demonstrates α-glucosidase and N-acetyl-β-D-glucosaminidase inhibitory activities, albeit weaker than luteolin, another compound found alongside this compound in certain plant extracts. These enzymes play roles in carbohydrate metabolism, suggesting a potential mechanism for this compound's anti-diabetic effects observed in traditional medicine. [, ]

Q3: Does this compound interact with any specific proteins?

A: Beyond its anti-cancer targets, this compound has demonstrated inhibitory activity against Staphylococcus aureus multidrug resistance efflux pump NorA. [] This suggests a potential for this compound and its derivatives to act as adjuvants in antibiotic therapy. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A: Yes, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry have been extensively used to characterize this compound and its derivatives. [, , , , , ]

Q6: How do structural modifications of this compound affect its activity?

A: Modifications to the core structure of this compound influence its biological activity. For instance, 5,7,20-O-trimethylsilybins, analogs of this compound, displayed selective antiproliferative activity against androgen receptor-positive prostate cancer cells (LNCaP) compared to androgen receptor-negative cells (PC-3 and DU145). [] Furthermore, (10R,11R) derivatives of 5,7,20-O-trimethylsilybins (silybin A series) exhibited greater potency in suppressing LNCaP cell proliferation compared to their (10S,11S) counterparts (silybin B series). []

Q7: Can this compound's structure be modified to improve its properties?

A: Yes, research indicates that modifications to this compound can enhance its therapeutic potential. Appending a guanidinium-rich poly(propylene imine) dendron (G8) to this compound (Hy) resulted in a hybrid construct (Hy–G8) with superior and preferential cytotoxicity towards cancer cells compared to Hy alone. [, ] This modification enhanced the compound's apoptotic activity and anti-metastatic properties. [, ]

Q8: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, has been widely employed for the quantification of this compound in both in vitro and in vivo studies. [, ]

Q9: What is the evidence for this compound's anticancer activity?

A9: this compound has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro, including:

  • Lung cancer: A549 cells []
  • Cervical cancer: HeLa cells []
  • Breast cancer: MCF-7 cells [, , ], MDA-MB-231 cells [], and MDA-MB-436 cells []
  • T-cell acute lymphoblastic leukemia: Jurkat and Molt-4 cells []
  • Ovarian cancer: A2780 cells []

Q10: Has this compound been tested in animal models of disease?

A: Yes, this compound demonstrated potent hypolipidemic activity in mice, effectively reducing both serum cholesterol and triglyceride levels. [] Additionally, this compound exhibited good anti-inflammatory and anti-neoplastic activity in vivo in mouse models. []

Q11: How stable is this compound under various conditions?

A: While specific studies detailing this compound's stability profile are limited within the provided research, one study successfully developed and validated an HPLC method to analyze this compound encapsulated in nanomicelles. [] This suggests the potential of nanoformulations to enhance this compound's stability and bioavailability, facilitating its therapeutic application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.